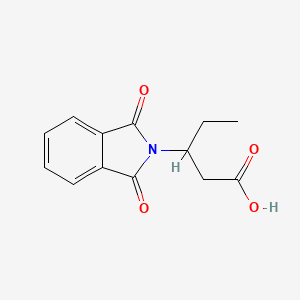

3-Phthalimidovaleric acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO4 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)pentanoic acid |

InChI |

InChI=1S/C13H13NO4/c1-2-8(7-11(15)16)14-12(17)9-5-3-4-6-10(9)13(14)18/h3-6,8H,2,7H2,1H3,(H,15,16) |

InChI Key |

SNCLXBRTLLRUEG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)O)N1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phthalimidovaleric Acid and Analogues

Classical Synthetic Routes to Phthalimidocarboxylic Acids

The traditional synthesis of phthalimidocarboxylic acids, including 3-phthalimidovaleric acid, primarily relies on two robust and well-established methodologies: direct phthalimidation of amino acids and the Gabriel synthesis pathway.

Phthalimidation Reactions

Phthalimidation reactions are a cornerstone for the synthesis of N-substituted phthalimides. The most direct method involves the condensation of an amine with phthalic anhydride (B1165640). In the context of this compound, this is achieved by reacting 3-aminovaleric acid with phthalic anhydride, typically at elevated temperatures to drive the dehydration and subsequent ring closure to form the imide. ontosight.ai This method is analogous to the synthesis of other phthalimido acids, such as N-phthaloyl-dl-glutamic acid, which is prepared by heating L-glutamic acid with phthalic anhydride. asianpubs.org

Another classical and widely used method is the Gabriel Synthesis . This reaction transforms primary alkyl halides into primary amines using potassium phthalimide (B116566). numberanalytics.comlibretexts.org To synthesize a phthalimidocarboxylic acid like this compound via this route, a halogenated valeric acid derivative, such as ethyl 3-bromovalerate, would be used as the substrate. The phthalimide anion acts as a nucleophile, displacing the bromide to form the corresponding N-substituted phthalimide ester. Subsequent hydrolysis of the ester group yields the desired this compound. numberanalytics.com The Gabriel synthesis is renowned for its ability to produce primary amines and their derivatives cleanly, without the formation of secondary or tertiary amine byproducts. rsc.org

A comparison of typical reaction conditions for these methods is presented below.

| Method | Reactants | Typical Conditions | Product |

| Direct Condensation | 3-Aminovaleric acid, Phthalic Anhydride | Heat (often neat or in a high-boiling solvent) | This compound |

| Gabriel Synthesis | Potassium Phthalimide, Ethyl 3-bromovalerate | Polar aprotic solvent (e.g., DMF), Heat | Ethyl 3-phthalimidovalerate |

Functional Group Transformations on Aliphatic Chains

The synthesis of this compound can also be approached through the strategic manipulation of functional groups on the aliphatic valeric acid backbone. solubilityofthings.com This involves introducing the phthalimide moiety to a precursor molecule and then chemically altering another part of the molecule to generate the carboxylic acid group, or vice-versa.

These transformations, known as functional group interconversions (FGI), offer synthetic flexibility. ub.eduimperial.ac.uk For example, a synthetic route could commence with a pentane (B18724) derivative containing a different functional group, such as an alcohol or an alkene. The alcohol could be converted into a good leaving group (e.g., a tosylate or a halide), making it susceptible to nucleophilic attack by potassium phthalimide in a Gabriel-type reaction. ub.edu Alternatively, a precursor like 3-amino-1-pentanol could first be phthalimidated at the amino group, followed by oxidation of the terminal alcohol group to a carboxylic acid.

Common transformations applicable to such syntheses include:

Oxidation: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like chromium (VI) reagents. imperial.ac.uk

Halogenation: Alcohols can be converted to alkyl halides using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides), preparing them for Gabriel synthesis.

Hydrolysis: A nitrile group (-CN) on the aliphatic chain can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

These FGI strategies expand the range of available starting materials for the synthesis of this compound and its analogues. mit.edu

Modern Synthetic Approaches and Innovations

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for preparing phthalimide derivatives, focusing on stereoselectivity and adherence to green chemistry principles.

Stereoselective Synthesis of Chiral Analogues

The synthesis of specific stereoisomers of this compound is crucial when the compound is intended for use in chiral environments, such as in pharmaceutical applications. This compound possesses a chiral center at the third carbon atom of the valeric acid chain.

Stereoselective synthesis can be achieved by several strategies:

Use of Chiral Starting Materials: The most straightforward approach is to begin with an enantiomerically pure precursor. For instance, the direct phthalimidation of commercially available (R)-3-aminovaleric acid will yield (R)-3-phthalimidovaleric acid. sigmaaldrich.com

Asymmetric Alkylation: This method involves the alkylation of a prochiral Schiff base under the influence of a chiral catalyst, such as a Corey-Lygo catalyst in a phase-transfer system, to produce an unsaturated amino acid precursor with high enantiomeric excess. nih.gov

Chiral Auxiliaries: A chiral auxiliary, like hydroxypinanone, can be attached to a substrate to direct a subsequent reaction, such as alkylation, to occur stereoselectively. nih.gov After the desired stereocenter is created, the auxiliary is removed.

Enzymatic Resolution: A racemic mixture of 3-aminovaleric acid or a derivative can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two.

These methods enable the synthesis of specific (R)- or (S)-enantiomers of this compound and its analogues, which is essential for studying their distinct biological activities. nih.govwehi.edu.auunifi.it

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Several green chemistry approaches have been applied to the synthesis of phthalimides, which are directly relevant to the preparation of this compound. libretexts.org

Key green innovations include:

Solvent-Free Reactions: The condensation of phthalic anhydride with amines can be performed under solvent-free conditions, often accelerated by microwave irradiation. asianpubs.orgasianpubs.org This approach dramatically reduces reaction times and eliminates the need for potentially hazardous organic solvents. semanticscholar.org

Use of Greener Solvents and Catalysts: Ionic liquids have been explored as alternative, often recyclable, solvents for the Gabriel synthesis. numberanalytics.com Furthermore, basic ionic liquids can themselves act as catalysts for the N-alkylation of phthalimide, enabling solvent-free conditions. scientific.net Metal-free catalytic systems, such as those using organocatalysts or simple base catalysis, offer a more environmentally friendly alternative to transition metal catalysts. rsc.org

The application of these principles makes the synthesis of this compound more sustainable, safer, and more efficient. patsnap.com

Preparation of Structurally Related Phthalimide Derivatives

A variety of phthalimide derivatives structurally related to this compound have been synthesized, highlighting the versatility of the phthalimide group as a building block in medicinal and organic chemistry. These analogues often vary in the length and substitution of the aliphatic acid chain.

The table below presents a selection of these related compounds and the methods used for their preparation.

| Compound Name | Structure | Synthetic Precursors | Reference |

| N-Phthaloyl-DL-glutamic acid | Phthalimide attached to the alpha-amino group of glutamic acid. | L-Glutamic acid, Phthalic Anhydride | asianpubs.org |

| 5-Phthalimidovaleric acid | Phthalimide attached to the 5-amino group of valeric acid. | Methyl 5-bromovalerate, Potassium Phthalimide | nih.gov |

| N-(2-pyrimidyl)-5-aminovaleric acid | A pyrimidine (B1678525) group attached to the amino group of 5-aminovaleric acid. | 5-Aminovaleric acid, 2-chloropyrimidine | rsc.org |

| 5-(3-hexadecanoyloxyoctadecanoyl)aminovaleric acid | A complex fatty acid chain attached to the amino group of 5-aminovaleric acid. | 3-hexadecanoyloxyoctadecanoic acid, 5-aminovaleric acid | prepchem.com |

| (R)-3-Aminotetradecanoic acid (Iturinic Acid) | A 14-carbon chain with an amino group at the beta-position. | Dodecanoyl chloride | researchgate.net |

These examples underscore the broad applicability of the synthetic methods discussed for creating a diverse library of phthalimide-containing molecules for various research purposes.

Chain Length and Branching Modifications

The modification of the carboxylic acid chain length and the introduction of branching are common strategies to create analogues of this compound. These modifications can significantly influence the physicochemical properties and biological interactions of the resulting molecules.

The synthesis of straight-chain N-phthalimido carboxylic acids typically involves the reaction of potassium phthalimide with a haloalkanoate ester, followed by hydrolysis of the ester group. The length of the carbon chain is determined by the choice of the starting haloalkanoate. For instance, the synthesis of a series of N-phthalimido carboxylic acids with varying chain lengths has been explored in the context of developing new therapeutic agents. mdma.ch A study investigating the hypolipidemic activity of phthalimide derivatives synthesized a range of analogues by varying the length of the carboxylic acid side chain. mdma.ch This included compounds from 2-N-phthalimidoacetic acid to 6-N-phthalimidocaproic acid, demonstrating the flexibility of the synthetic approach. mdma.ch

The general synthetic route can be depicted as:

Step 1: N-Alkylation: Potassium phthalimide is reacted with an ω-bromoalkanoic acid ester (e.g., ethyl 5-bromovalerate for the valeric acid analogue) in a suitable solvent like dimethylformamide (DMF) to yield the corresponding N-phthalimido ester.

Step 2: Hydrolysis: The resulting ester is then hydrolyzed, typically under acidic or basic conditions, to afford the final N-phthalimido carboxylic acid.

The introduction of branching on the alkyl chain requires more complex starting materials, such as α- or β-substituted haloalkanoates. The synthesis of branched-chain amino acid derivatives, a related field, often employs methods like the malonic ester synthesis or specific alkylation of enolates to create stereocenters and branched structures. researchgate.netbeilstein-journals.org These principles can be adapted for the synthesis of branched this compound analogues.

Table 1: Examples of N-Phthalimido Carboxylic Acids with Varying Chain Lengths mdma.ch

| Compound Name | Carbon Chain Length |

|---|---|

| 2-N-Phthalimidoacetic acid | 2 |

| 3-N-Phthalimidopropionic acid | 3 |

| 4-N-Phthalimidobutyric acid | 4 |

| 5-N-Phthalimidovaleric acid | 5 |

This table showcases a homologous series of compounds, highlighting the systematic modification of the alkyl chain length.

Substituent Effects on Phthalimide Ring

Introducing substituents onto the phthalimide ring is another key strategy for modifying the properties of the parent compound. The nature and position of these substituents can influence the electronic properties of the phthalimide system, which in turn can affect reaction rates and the biological activity of the final molecule. mdpi.comresearchgate.net

Common substituents include electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro, nitro, fluoro). The synthesis of these substituted analogues typically starts with a correspondingly substituted phthalic anhydride. organic-chemistry.orgnih.gov For example, tetrafluorophthalic anhydride can be used to synthesize tetrafluorophthalimido derivatives. nih.gov

The synthetic process generally follows the dehydrative condensation of the substituted phthalic anhydride with an amine or amino acid. organic-chemistry.org For instance, the reaction of 5-aminobarbituric acid with tetrafluorophthalic anhydride in glacial acetic acid yields 5-tetrafluorophthalimidobarbituric acid. nih.gov A similar approach can be envisioned for the synthesis of substituted this compound analogues, where 3-aminovaleric acid (or its ester) is condensed with a substituted phthalic anhydride.

Table 2: Examples of Substituted Phthalimides Used in Analogue Synthesis

| Starting Material | Resulting Moiety | Type of Substituent |

|---|---|---|

| Phthalic anhydride | Phthalimido | Unsubstituted |

| Tetrafluorophthalic anhydride | Tetrafluorophthalimido | Electron-withdrawing nih.gov |

| 4-Nitrophthalic anhydride | 4-Nitrophthalimido | Electron-withdrawing |

This table provides examples of how different starting materials can be used to introduce various functional groups onto the phthalimide core, thereby influencing the properties of the target molecule.

Elucidation of Molecular Interactions and Biological Activities of 3 Phthalimidovaleric Acid

Investigations into Enzyme Modulation by Phthalimide (B116566) Derivatives

The study of how phthalimide derivatives, including 3-Phthalimidovaleric acid, interact with and modulate the activity of enzymes is a key area of research. These investigations provide insights into the potential mechanisms of action for this class of compounds.

Inhibition of Metabolic Enzymes (e.g., Acetyl Coenzyme A Synthetase, HMG-CoA Reductase)

Research into the effects of this compound on metabolic enzymes is ongoing. While comprehensive data on its specific inhibitory profile is still being elucidated, studies on related phthalimide compounds offer a basis for understanding potential interactions. For instance, the broader class of phthalimides has been investigated for their ability to interfere with key metabolic pathways. However, specific IC50 values and detailed kinetic studies for this compound's inhibition of enzymes like Acetyl Coenzyme A Synthetase and HMG-CoA Reductase are not yet extensively documented in publicly available literature.

Mechanistic Studies of Enzyme-Ligand Interactions

The binding of this compound to enzymes is predicted to involve a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces, characteristic of phthalimide derivatives. The planar phthalimide ring can intercalate into hydrophobic pockets of enzyme active sites, while the carboxylic acid group of the valeric acid side chain can form hydrogen bonds with amino acid residues. Computational modeling and structural biology studies on analogous compounds help to predict these binding modes, although specific crystallographic data for this compound complexed with its target enzymes remains a subject for future research.

Cell-Based Assays and Mechanistic In Vitro Studies

To understand the biological effects of this compound at a cellular level, various in vitro assays are employed. These studies are crucial for deciphering its influence on cellular signaling, proliferation, and inflammation.

Cellular Pathway Modulation (e.g., Wnt Signaling Pathway)

The Wnt signaling pathway, a critical regulator of cell fate, proliferation, and differentiation, has been a focus of investigation for various small molecules. The potential for this compound to modulate this pathway is an area of active interest. Studies on similar phthalimide structures suggest that they can influence the levels of key pathway components, such as β-catenin. However, detailed reports specifically quantifying the effect of this compound on TCF/LEF reporter gene assays or the expression of Wnt target genes are limited.

Influence on Cellular Processes (e.g., Antiproliferative Effects, Neuroinflammation Modulation)

The impact of this compound on fundamental cellular processes is a significant aspect of its biological profile.

Antiproliferative Effects: The potential antiproliferative activity of this compound is of considerable research interest. While extensive data is not available, preliminary studies on related compounds suggest that phthalimide derivatives can inhibit the growth of various cancer cell lines. The mechanisms are thought to involve cell cycle arrest and induction of apoptosis.

Molecular Targets and Signaling Pathways Affected by Phthalimide Scaffolds

The phthalimide scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic activities. ucl.ac.uknih.gov This versatility stems from its ability to interact with a diverse array of molecular targets, thereby modulating various signaling pathways implicated in a range of physiological and pathological processes. bohrium.comresearchgate.net The biological properties of phthalimide derivatives are influenced by their hydrophobicity, which allows for passage across biological membranes, a hydrogen bonding subunit, an electron donor group, and an aromatic hydrophobic site. ucl.ac.uk Research has identified numerous phthalimide-containing molecules with anti-inflammatory, anticancer, antimicrobial, and other pharmacological effects. nih.govbohrium.com

Anti-inflammatory Activity:

Phthalimide derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory mediators. nih.govbiomedgrid.com One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. biomedgrid.com Certain phthalimide derivatives have shown potent and selective inhibition of COX-2. biomedgrid.com

Another critical target in the inflammatory cascade is the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov The binding of lipopolysaccharide (LPS) to TLR4 on immune cells like macrophages triggers a signaling cascade that results in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as inducible nitric oxide synthase (iNOS). nih.gov Some phthalimide analogs have been found to suppress this pathway by down-regulating the activation of interferon regulatory factor 3 (IRF-3) and the subsequent expression of iNOS and pro-inflammatory cytokines. nih.gov

| Phthalimide Derivative Type | Molecular Target | Affected Signaling Pathway | Biological Effect |

| Piperazine (B1678402) derivatives | COX-1, COX-2 | Prostaglandin synthesis | Anti-inflammatory |

| N-substituted phthalimides | iNOS, TNF-α, IL-1β | TLR4 signaling pathway | Anti-inflammatory |

Anticancer Activity:

The anticancer effects of phthalimide scaffolds are often attributed to their ability to interfere with signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. imtm.czresearchgate.net The PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers, is a prominent target. biomedgrid.comimtm.cz Glycoconjugated phthalimides have been shown to exert antitumor activity by inhibiting enzymes within this pathway. biomedgrid.com

Furthermore, some triterpenoid (B12794562) phthalimides have been identified as selective anti-cancer agents that trigger mitochondrial apoptosis. imtm.cz These compounds can induce apoptosis in cancer cells, disrupt DNA replication, and modulate key proliferation pathways, including PI3K/Akt and STAT3. imtm.cz

The transforming growth factor-beta (TGF-β) signaling pathway, which plays a dual role in cancer, can be inhibited by certain phthalimide derivatives. mdpi.com By acting as antagonists to the ALK5 binding site of the TGF-β receptor, these compounds can potentially modulate cancer cell apoptosis. mdpi.com

| Phthalimide Derivative Type | Molecular Target | Affected Signaling Pathway | Biological Effect |

| Glycoconjugated phthalimides | PI3K/Akt/mTOR enzymes | PI3K/Akt/mTOR pathway | Antitumor |

| Triterpenoid phthalimides | Mitochondrial apoptosis-related proteins, PI3K, STAT3 | Mitochondrial apoptosis, PI3K/Akt, STAT3 signaling | Apoptosis induction, anti-proliferative |

| N-substituted isoindoline-1,3-dione derivatives | TGF-β receptor (ALK5) | TGF-β signaling pathway | Apoptosis modulation |

| Phthalimide-based curcumin (B1669340) derivatives | PI3K/AKT network | PI3K/AKT signaling | Anti-proliferative |

Antimicrobial Activity:

The phthalimide core is also found in compounds with potent antimicrobial properties. nih.gov A key molecular target in bacteria is DNA gyrase (topoisomerase II), an enzyme essential for DNA replication. nih.gov By inhibiting this enzyme, phthalimide derivatives can disrupt bacterial growth. nih.gov In the context of mycobacteria, such as Mycobacterium tuberculosis, the enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the fatty acid synthesis pathway and a validated drug target. nih.gov Molecular docking studies have indicated that phthalimide derivatives can bind to and inhibit InhA. nih.gov

| Phthalimide Derivative Type | Molecular Target | Affected Signaling Pathway | Biological Effect |

| N-aryl/alkynyl phthalimide derivatives | DNA gyrase (E. coli) | Bacterial DNA replication | Antibacterial |

| N-aryl/alkynyl phthalimide derivatives | Enoyl Reductase (InhA) (M. tuberculosis) | Mycobacterial cell wall synthesis | Antimycobacterial |

Other Biological Activities:

The therapeutic potential of phthalimide scaffolds extends to other areas as well. For instance, certain derivatives have been designed as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), enzymes implicated in neurodegenerative diseases like Alzheimer's disease. acs.org Additionally, some phthalimides have shown inhibitory activity against phosphodiesterase 10A (PDE10A) and serotonin (B10506) receptors, suggesting potential applications in treating neuropsychiatric disorders. ucl.ac.uk

Structure Activity Relationship Sar Studies of 3 Phthalimidovaleric Acid Derivatives

Systematic Modification of the Valeric Acid Side Chain

The valeric acid side chain of 3-phthalimidovaleric acid is a key area for modification to explore its impact on biological activity.

Impact of Aliphatic Chain Length on Biological Activity

The length of the aliphatic chain in derivatives of this compound is a critical determinant of their biological efficacy. Studies on various molecular scaffolds reveal that altering the carbon chain length can significantly enhance or diminish the compound's activity. For instance, in a series of N-alkylmorpholine derivatives, those with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) demonstrated the highest bactericidal effects. chemrxiv.org Conversely, compounds with shorter chains (fewer than five carbon atoms) were found to be inactive. chemrxiv.org This highlights a clear relationship between chain length and antibacterial potency.

Similarly, research on olivetolic acid derivatives showed that incorporating longer alkyl chains at the C-6 position conferred antibacterial properties against Staphylococcus aureus and Bacillus subtilis. nih.gov Specifically, derivatives with n-undecyl and n-tridecyl side-chains exhibited strong antibacterial activity. nih.gov It has been suggested that excessively long alkyl chains might lead to steric hindrance, which could decrease binding affinity to target molecules and result in reduced or lost antibacterial activity. nih.gov

In the context of anti-cancer peptides, the carbon chain length of conjugated (R)-3-hydroxyalkanoic acids (R3HAs) was also found to be a crucial factor. nih.gov For the peptide DP18L, R3HAs with 9 and 10 carbons were most effective at improving its anti-cancer activity. nih.gov This demonstrates that an optimal chain length is necessary to achieve maximal biological effect.

The following table summarizes the effect of aliphatic chain length on the biological activity of different compound series.

| Compound Series | Optimal Chain Length for Activity | Biological Activity |

| N-Alkylmorpholine Derivatives | C12 to C16 | Antibacterial (MRSA) chemrxiv.org |

| Olivetolic Acid Derivatives | n-undecyl, n-tridecyl | Antibacterial (S. aureus, B. subtilis) nih.gov |

| (R)-3-hydroxyalkanoic acid-peptide conjugates | 9 and 10 carbons | Anti-cancer nih.gov |

Role of Stereochemistry and Chirality

Chirality, a fundamental concept in stereochemistry, plays a pivotal role in the biological activity of drug molecules. wikipedia.orgresearchfloor.org Chiral molecules, which are non-superimposable mirror images of each other called enantiomers, often exhibit different pharmacological and toxicological profiles. khanacademy.org This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. khanacademy.org

A molecule's three-dimensional shape and the presence of chiral centers determine its interactions with biological targets. researchfloor.orgresearchgate.net The specific spatial arrangement of atoms in a molecule, or its stereochemistry, can lead to significant differences in therapeutic outcomes between different enantiomers of the same drug. researchfloor.org For many chiral drugs, the desired therapeutic effect is associated with one enantiomer (the eutomer), while the other (the distomer) may be less active or even contribute to adverse effects. mdpi.com

For instance, in the case of the antidepressant paroxetine, which has two chiral centers and thus four stereoisomers, the therapeutic activity is specific to the (-)-trans-(3S, 4R) configuration. mdpi.com Similarly, the antidepressant sertraline (B1200038) has two chiral centers, and its therapeutic efficacy is attributed to the (+)-cis-(1S, 4S) enantiomer. mdpi.com The importance of chirality is further underscored by the "chiral switch" of citalopram, where the racemic mixture was replaced by its more active S-enantiomer, escitalopram. mdpi.com

The table below provides examples of how stereochemistry dictates the activity of certain chiral drugs.

| Drug | Active Enantiomer/Stereoisomer | Therapeutic Use |

| Paroxetine | (-)-trans-(3S, 4R) mdpi.com | Antidepressant mdpi.com |

| Sertraline | (+)-cis-(1S, 4S) mdpi.com | Antidepressant mdpi.com |

| Escitalopram | S-enantiomer mdpi.com | Antidepressant mdpi.com |

Substituent Effects on the Phthalimide (B116566) Ring System

Modifications to the phthalimide ring system of this compound can significantly modulate its biological activity.

Positional Isomerism and Activity Modulation

The position of substituents on the phthalimide ring can drastically alter the biological activity of the resulting derivatives. Structure-activity relationship (SAR) studies on various compounds have demonstrated that the placement of functional groups is a critical factor in determining efficacy. For example, in a series of pyrazolo[3,4-d]pyrimidin-4-one/quinolone hybrids, the nature and position of substituents on the phenyl ring were key to their antioxidant and urease inhibitory activities. researchgate.net

Electronic and Steric Effects of Substituents

Both electronic and steric properties of substituents on the phthalimide ring play a crucial role in the activity of this compound derivatives. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the ring system, thereby influencing its interaction with biological targets. Similarly, the size and shape (steric bulk) of the substituents can affect the molecule's ability to fit into a receptor's binding site.

In studies of fusidic acid derivatives, it was found that larger substituents at specific positions (C-3, C-21, and C-25) led to stronger antibacterial activity. frontiersin.org Furthermore, the introduction of atoms with high electrostatic potential at the C-21 and C-25 positions was beneficial for improving antibacterial efficacy. frontiersin.org This highlights the combined importance of steric and electronic factors in guiding the design of more potent derivatives.

The following table illustrates the influence of substituent properties on the activity of fusidic acid derivatives.

| Position of Substitution | Favorable Substituent Property for Activity |

| C-3, C-21, C-25 | Larger size (Steric) frontiersin.org |

| C-21, C-25 | High electrostatic potential (Electronic) frontiersin.org |

Linker Chemistry and Scaffold Modifications

Altering the linker between the phthalimide group and the valeric acid chain, or modifying the core scaffold itself, provides another avenue for modulating biological activity. In the development of tau protein imaging agents, the trans-butadiene bridge of the pyridinyl-butadienyl-benzothiazole (PBB3) scaffold was replaced with 1,2,3-triazole, amide, and ester moieties. rsc.org This modification led to derivatives with varying abilities to detect neurofibrillary tangles (NFTs), with the amide and ester-linked compounds showing successful visualization. rsc.org

In a different study, the modification of betulinic acid, an anti-HIV agent, involved integrating a cinnamic acid-related moiety and a piperazine (B1678402) ring. This scaffold modification resulted in a compound with significantly increased antiviral activity. nih.gov These examples underscore the potential of linker and scaffold modifications to enhance the desired biological properties of a lead compound.

The table below summarizes the outcomes of linker and scaffold modifications in different compound series.

| Original Scaffold/Linker | Modified Scaffold/Linker | Resulting Biological Activity |

| Pyridinyl-butadienyl-benzothiazole (trans-butadiene bridge) rsc.org | Amide or Ester Linker rsc.org | Visualization of neurofibrillary tangles rsc.org |

| Betulinic Acid nih.gov | Integration of cinnamic acid and piperazine moieties nih.gov | Increased anti-HIV activity nih.gov |

Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a compound's properties while retaining its desired biological activity. drughunter.com This involves substituting a functional group with another that has similar physical or chemical characteristics. For the carboxylic acid moiety present in this compound, several bioisosteres are commonly employed in drug design to address issues like poor membrane permeability, metabolic instability, or toxicity. nih.govscispace.com

The replacement of a carboxylic acid with a suitable surrogate can be an effective strategy to improve pharmacokinetic profiles. researchgate.net Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and various other acidic heterocycles. nih.govbeilstein-journals.org For example, the tetrazole group is a well-known replacement that often leads to improved metabolic stability and oral bioavailability, as famously demonstrated in the development of angiotensin II receptor antagonists like losartan. drughunter.comnih.gov The success of any bioisosteric replacement is highly dependent on the specific biological target and the role of the original functional group in binding. drughunter.com

While these principles are well-established, there is no specific data in the reviewed literature applying these bioisosteric replacements to this compound and evaluating the subsequent effects on its biological activity.

Hybrid Molecule Design

Hybrid molecule design involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or multi-target biological effect. nih.gov This approach is utilized to enhance affinity, improve selectivity, overcome drug resistance, or combine different therapeutic actions. nih.govmdpi.com Natural products are often a major source of components for creating hybrid molecules due to their inherent biological activities. nih.gov

For instance, a hybrid molecule could theoretically be designed by linking this compound to another biologically active agent, such as an anti-inflammatory or anticancer drug, via its carboxylic acid group. This could potentially target the resulting molecule to specific tissues or cells, or result in a compound with a novel mechanism of action.

Despite the broad applicability of this strategy in drug discovery, the scientific literature lacks specific examples of hybrid molecules synthesized using this compound as a core component. Research on hybrid molecules often involves well-known scaffolds like pyrazine, triazole, or various natural products, but does not extend to the specific compound of interest in this context. mdpi.com

Computational Chemistry and Molecular Modeling for 3 Phthalimidovaleric Acid

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) methods are employed when the three-dimensional structure of the biological target is unknown. These techniques rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. LBDD focuses on a set of known active and inactive molecules (ligands) to build a model that predicts the activity of new, untested compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com The process involves several key steps: selecting a dataset of compounds with known activities, calculating molecular descriptors (physicochemical properties, electronic properties, etc.), and developing a statistical model to correlate these descriptors with the activity. ljmu.ac.uk The resulting model can then be used to predict the activity of novel compounds. nih.gov

A typical QSAR study might result in a model represented by a regression equation. For instance, the activity against a specific target could be modeled as: Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + Constant

The robustness and predictive power of a QSAR model are evaluated using statistical metrics such as the correlation coefficient (R²), cross-validated correlation coefficient (q²), and external validation on a test set of compounds. nih.govresearchgate.net

Table 1: Illustrative Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity and branching of a molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies | Relate to the molecule's electron distribution and reactivity. |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Represent properties like lipophilicity, size, and polarity. |

| Steric | Molecular volume, Surface area | Describe the three-dimensional shape and size of the molecule. |

This table represents common descriptors used in QSAR studies in general; no specific QSAR model for 3-Phthalimidovaleric acid has been reported.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a biological response. nih.govdovepress.com These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net

Pharmacophore modeling can be used for virtual screening to identify new compounds from large databases that match the pharmacophore model and are therefore likely to be active. japsonline.com The process often involves aligning a set of active molecules to identify common features. nih.govdovepress.com Modern techniques often combine pharmacophore modeling with molecular docking to improve the accuracy of virtual screening. nih.gov

Structure-Based Drug Design Methodologies

When the 3D structure of the biological target (e.g., a protein or enzyme) is known, structure-based drug design (SBDD) methods can be utilized. These approaches use the target's structural information to design ligands with high affinity and selectivity.

Molecular Docking Simulations for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor or target). nih.govnih.gov It is widely used to predict the binding affinity and interaction mode of a small molecule within the active site of a protein. nih.gov By simulating the binding process, docking can help identify potential biological targets for a compound and elucidate the molecular basis of its activity. nih.govnih.gov The output of a docking simulation is typically a binding score (e.g., in kcal/mol) and a predicted binding pose, showing specific interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Molecular Dynamics Simulations for Binding Affinity Prediction

Molecular Dynamics (MD) simulations provide a more detailed and dynamic view of the ligand-receptor complex compared to the static picture from molecular docking. nih.govplos.org MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.govmpg.de This allows for the study of the flexibility of both the ligand and the protein, as well as the explicit role of solvent molecules. biorxiv.org By running simulations of the ligand-protein complex, researchers can assess the stability of the binding pose predicted by docking and calculate the binding free energy, which is a more accurate predictor of binding affinity. plos.org

Table 2: Comparison of Molecular Docking and Molecular Dynamics

| Feature | Molecular Docking | Molecular Dynamics (MD) |

|---|---|---|

| Primary Goal | Predict binding pose and score | Analyze system stability and calculate binding free energy |

| System Flexibility | Often treats receptor as rigid or with limited flexibility | Both ligand and receptor are fully flexible |

| Solvent Model | Implicit (continuum) or not included | Explicit (individual water molecules) |

| Computational Cost | Low to moderate | High |

| Timescale | Static (snapshot) | Nanoseconds to microseconds |

This is a general comparison of the two techniques; no specific simulations for this compound have been published.

In Silico Prediction of Biological Activity and Selectivity

In silico methods use computational models to predict the biological properties of molecules, including their therapeutic activity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). researchgate.netnih.gov These predictions are valuable in the early stages of drug discovery to prioritize compounds for synthesis and experimental testing. nih.govjapsonline.com

Web-based tools and specialized software can predict a wide range of biological activities by comparing the structure of a query molecule to databases of compounds with known activities. researchgate.netnih.gov For instance, programs like PASS (Prediction of Activity Spectra for Substances) can generate a list of probable biological effects based on a molecule's structure, providing probabilities for being active (Pa) or inactive (Pi). researchgate.netnih.gov These predictions can guide experimental investigations into the potential therapeutic applications of a compound. frontiersin.org

Despite the power of these computational tools, no specific in silico predictions for the biological activity or selectivity of this compound are available in the current body of scientific literature.

Identification of Phthalimide (B116566) Derivatives from Natural Sources

Phthalimide and its related structures, such as isoindolinones and complex alkaloids, have been isolated from various natural sources. Endophytic fungi, which reside within plant tissues, and marine sponges are particularly notable producers of these compounds.

One significant example is phaeosphaeride A , a nitrogen-containing bicyclic compound first isolated from the endophytic fungus Phaeosphaeria avenaria. frontiersin.org This metabolite was identified as a potent inhibitor of the STAT3 signaling pathway, which is crucial for cell proliferation and survival. frontiersin.orgresearchgate.net Subsequent research led to the isolation of related analogs, such as phaeosphaeride B and the hydroxylated phaeosphaeride C , from fungi like Phoma betae. frontiersin.orgmdpi.com

Marine environments, especially sponges, have yielded a variety of complex alkaloids with structural features related to phthalimides. From the Indonesian marine sponge Acanthostrongylophora ingens, researchers have isolated manzamine-related alkaloids like acantholactam and pre-neo-kauluamine , alongside the known compounds manzamine A and neo-kauluamine (B10851814) . nih.govacs.org Acantholactam is particularly relevant as it contains a γ-lactam ring, a structural feature related to the imide group of phthalimides. nih.gov These compounds have demonstrated activities such as proteasome inhibition. nih.govacs.org

While the direct natural isolation of this compound has not been prominently reported, simpler related molecules have been identified. Phthalic acid, a clear structural precursor to phthalimide, has been detected in various organisms, including bacteria, fungi, and plants like the opium poppy (Papaver somniferum) and coconut (Cocos nucifera). nih.gov Its presence in soil is sometimes attributed to the microbial conversion of lignin-type organic matter. nih.gov

| Compound Name | Natural Source | Organism Type | Reported Bioactivity |

|---|---|---|---|

| Phaeosphaeride A | Phaeosphaeria avenaria, Phoma betae | Endophytic Fungus | Inhibitor of STAT3 signaling frontiersin.orgresearchgate.net |

| Phaeosphaeride C | Phoma betae | Endophytic Fungus | Moderate cytotoxicity against HeLa and A549 cells frontiersin.org |

| Acantholactam | Acanthostrongylophora ingens | Marine Sponge | Proteasome inhibition nih.govacs.org |

| Pre-neo-kauluamine | Acanthostrongylophora ingens | Marine Sponge | Proteasome inhibition nih.govmdpi.com |

| Neo-kauluamine | Acanthostrongylophora ingens | Marine Sponge | Proteasome inhibition nih.govtandfonline.com |

| Phthalic Acid | Bacteria, Fungi, Papaver somniferum, Cocos nucifera | Various | Metabolite, Precursor nih.gov |

Postulated Biosynthetic Routes to Phthalimide Structures

The biosynthesis of naturally occurring phthalimide-related compounds is not fully elucidated, but researchers have proposed several pathways based on the isolated structures and precursor feeding studies.

For phaeosphaeride A , it is suggested that its core N-methoxypyrrolidin-2-one structure arises from a hybrid polyketide-amino acid pathway. frontiersin.org The transformation of phaeosphaeride A into phaeosphaeride B has been demonstrated in the lab through a protic acid-mediated reaction, which suggests a plausible, similar biosynthetic transformation in nature. mdpi.com Furthermore, the discovery of phomaderide , a unique dimer formed from two phaeosphaeride A monomers, points to a stereoselective [2+2] photocycloaddition event, a rare but possible step in fungal secondary metabolism. frontiersin.org

In the case of the manzamine-type alkaloids, the biosynthetic pathways are thought to be complex. Acantholactam is proposed to be derived from manzamine A through an oxidative cleavage of an eight-membered ring within the parent molecule. nih.govacs.org A more general biogenetic pathway for manzamines involves the Pictet-Spengler reaction of an aldehyde, known as ircinal A , with a tryptamine (B22526) derivative to form the characteristic β-carboline portion of the molecule. tandfonline.com The conversion of pre-neo-kauluamine to the dimeric neo-kauluamine has been observed to occur non-enzymatically during storage, suggesting that the final dimerization step may not require an enzyme. nih.govacs.org

Ecological Role and Significance in Natural Systems

The ecological roles of naturally produced phthalimide-related compounds are inferred from their observed biological activities. These metabolites often serve as chemical defense agents for the host organism, protecting them from predators, competitors, and pathogens.

The production of compounds like phaeosphaeride A by endophytic fungi may play a role in the symbiotic relationship with the host plant, potentially deterring herbivores or pathogenic microbes. frontiersin.org The broad range of biological activities reported for synthetic phthalimide derivatives—including antimicrobial, insecticidal, and herbicidal effects—supports this hypothesis. mdpi.comacs.orgdntb.gov.ua For instance, certain phthalimide derivatives have been shown to inhibit diamine oxidase in wheat seedlings, indicating a potential mechanism for phytotoxicity and plant growth regulation. nih.gov This aligns with findings that some novel phthalimide compounds can bind to plant hormone receptors, such as the abscisic acid (ABA) receptor, and thereby regulate plant growth processes like seed germination and root development. acs.org

In marine ecosystems, the potent bioactivities of alkaloids from sponges, such as the proteasome inhibition by manzamine-related compounds, likely function as a defense mechanism against predation. nih.govmdpi.com The antimicrobial properties reported for many related alkaloids also suggest a role in preventing infections from marine bacteria and fungi, which is crucial for sessile organisms like sponges. mdpi.comtandfonline.com Therefore, these complex molecules are a key component of the sponge's strategy for survival in a competitive and predator-rich environment.

Conclusion

3-Phthalimidovaleric acid is a fascinating molecule that embodies the convergence of classical organic functional groups. It combines the historically significant and biologically relevant phthalimide (B116566) moiety with the versatile valeric acid chain. Its synthesis is achievable through established chemical pathways, and its structure is characterized by standard analytical methods. The compound's reactivity is dominated by its carboxylic acid group, while the stable phthalimide ring often serves as a protecting group or a key pharmacophore. As an intermediate in the synthesis of more complex structures and with noted biological activity in related compounds, this compound represents a valuable entity in the landscape of chemical research.

Future Directions and Emerging Research Avenues for 3 Phthalimidovaleric Acid

Development of Novel Synthetic Methodologies

The synthesis of phthalimide (B116566) derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methods remains a key objective for chemists. bohrium.com Future research into the synthesis of 3-Phthalimidovaleric acid could focus on several innovative areas:

Greener Synthetic Routes: Traditional methods for creating phthalimides often involve reagents like phthalic anhydride (B1165640). bohrium.com Future methodologies could explore greener alternatives, minimizing the use of hazardous solvents and reagents. For instance, the development of a synthetic method for the Vilsmeier-Haack reagent using phthaloyl dichloride presents a more environmentally benign approach that could be adapted for related syntheses.

Catalytic Innovations: The use of novel catalysts could offer higher yields and stereoselectivity. Research into metal-complex ligands as catalysts for generating chiral 3-substituted phthalides demonstrates a promising avenue. Current time information in Bangalore, IN. Applying similar catalytic systems to the synthesis of this compound could enable the production of specific enantiomers, which is often crucial for biological applications.

Flow Chemistry and Automation: Implementing continuous flow chemistry for the synthesis would allow for greater control over reaction parameters, improved safety, and easier scalability. Automating the synthetic process could accelerate the production of a library of related derivatives for screening purposes.

Exploration of Undiscovered Biological Activities and Targets

The phthalimide scaffold is a renowned pharmacophore present in numerous bioactive compounds, exhibiting a wide array of therapeutic properties. nih.gov Derivatives are known to possess anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities, among others. bohrium.combiomedgrid.com This history strongly suggests that this compound could harbor significant, yet undiscovered, biological potential.

Future research should systematically screen this compound against a diverse range of biological targets. Based on the activities of related molecules, key areas of interest include:

Antiproliferative and Anticancer Activity: Phthalimide derivatives have been investigated as potential anticancer agents. scielo.org.mx Screening against various cancer cell lines, such as cervical (HeLa), liver (HepG2), and breast (4T1) cancer cells, could reveal potential therapeutic applications. scielo.org.mx

Anti-inflammatory Properties: Given that many phthalimide derivatives exhibit anti-inflammatory action, investigating the effect of this compound on inflammatory pathways, such as the modulation of TNF-α production, is a logical step. biomedgrid.com

Antimicrobial and Antiviral Effects: The search for new antimicrobial and antiviral agents is a global health priority. The phthalimide structure is a component of compounds that have shown activity against bacteria and viruses, making this a fertile ground for investigation. nih.govbiomedgrid.com

Enzyme Inhibition: Many drugs exert their effects by inhibiting specific enzymes. Studies on other phthalimide derivatives have identified them as inhibitors of enzymes like cytochrome bc1 complex, which is a target for antimalarial and antituberculosis drugs. nih.govacs.org Investigating the inhibitory potential of this compound against a panel of clinically relevant enzymes could uncover novel mechanisms of action.

Advanced Computational and Data Science Applications

The integration of computational and data science has revolutionized chemical research and drug discovery. mdpi.com These approaches can accelerate the research and development process for compounds like this compound in several ways:

Predictive Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models, researchers can predict the potential biological activities and physicochemical properties of this compound and its analogues. This can help prioritize which derivatives to synthesize and test, saving time and resources.

Molecular Docking and Simulation: Computational docking studies can predict how this compound might bind to specific biological targets, such as the active sites of enzymes or receptors. nih.govmdpi.com For example, docking simulations have been used to study how phthalimide derivatives bind to the TGF-β protein, a target in cancer therapy. mdpi.com These simulations provide insights into the molecular basis of potential activity and can guide the design of more potent derivatives.

Data Mining and Machine Learning: As experimental data is generated, machine learning algorithms can identify complex patterns and relationships between chemical structures and biological outcomes. researchgate.net This can lead to new hypotheses about the compound's mechanism of action and potential applications.

Integration with Systems Biology Approaches

Systems biology offers a holistic perspective by studying the complex interactions within biological systems, moving beyond the single-target approach. nih.gov Integrating this compound into systems biology studies can provide a comprehensive understanding of its potential effects.

Pathway and Network Analysis: By treating the compound as a perturbation to a biological network (e.g., a metabolic or signaling network), researchers can predict its system-wide effects. This can help identify not only the primary target but also potential off-target effects and broader physiological consequences.

Multi-Omics Profiling: If the compound shows significant biological activity, "multi-omics" approaches (genomics, proteomics, metabolomics) can be employed. By analyzing changes in genes, proteins, and metabolites in cells or organisms exposed to the compound, a detailed picture of its mechanism of action can be constructed.

Toxicology and Safety Prediction: Systems toxicology models can be used to predict potential adverse effects. By understanding how the compound interacts with various pathways, potential liabilities can be identified early in the research process. This approach complements traditional toxicology studies and supports the development of safer chemical entities.

Chemical Compounds Mentioned

| Compound Name |

| 3,6-dichloropicolinic acid |

| 3-Nitrophthalic acid |

| This compound |

| Nitric acid |

| Phthalamic acid |

| Phthalic acid |

| Phthalic anhydride |

| Phthaloyl dichloride |

| Sulfuric acid |

| Valeric acid |

| Vilsmeier-Haack reagent |

Compound Data Table

Here are some computed properties for this compound and its parent structures.

| Property | This compound (Predicted) | Phthalic Acid nih.gov | Valeric Acid |

| Formula | C13H13NO4 | C8H6O4 | C5H10O2 |

| Molecular Weight | 247.25 g/mol | 166.13 g/mol | 102.13 g/mol |

| Appearance | - | White crystals or powder nih.gov | Colorless liquid |

| Melting Point | - | 210-211 °C (decomposes) nih.gov | -34 °C |

| Boiling Point | - | Decomposes nih.gov | 185.4 °C |

| Solubility in Water | - | < 1 mg/mL at 20 °C nih.gov | Soluble |

| XLogP3 | 1.6 | 0.7 | 1.4 |

Q & A

Q. What protocols ensure reliable quantification of this compound in complex matrices (e.g., biological fluids)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.